Home > Products > Screening Compounds P4062 > Carboxyaminoimidazole ribotide
Carboxyaminoimidazole ribotide - 6001-14-5

Carboxyaminoimidazole ribotide

Catalog Number: EVT-369709
CAS Number: 6001-14-5
Molecular Formula: C9H14N3O9P
Molecular Weight: 339.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carboxyaminoimidazole ribotide (CAIR) is a metabolite of E. coli . It can be used to detect distinctive features of E. coli PurE active site and synthesis fungal de novo purine .

Synthesis Analysis

The synthesis of Carboxyaminoimidazole ribotide is centered around the de novo purine synthesis pathway . PAICS, an enzyme involved in de novo purine biosynthesis, is a potential target for AML therapy . PAICS catalyzes two sequential steps in the de novo purine synthesis pathway: conversion of AIR to CAIR (carboxyaminoimidazole ribonucleotide) through AIR carboxylase activity .

Molecular Structure Analysis

The molecular formula of Carboxyaminoimidazole ribotide is C9H14N3O9P . The molecular weight is 339.20 g/mol . The IUPAC Name is 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid .

Chemical Reactions Analysis

Carboxyaminoimidazole ribotide is an intermediate in the generation of inosine monophosphate . It is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of Carboxyaminoimidazole ribotide include a molecular weight of 339.20 g/mol and a molecular formula of C9H14N3O9P .

Future Directions
  • Developing Specific Inhibitors: Further research focusing on developing potent and selective inhibitors targeting bacterial PurK and PurE enzymes holds promise for novel antimicrobial therapies [, , , ].

  • Elucidating Regulatory Mechanisms: Investigating the regulatory mechanisms governing CAIR synthesis and its integration within the broader metabolic network requires further exploration [].

  • Structural and Mechanistic Insights: Advanced structural studies using techniques like X-ray crystallography and NMR spectroscopy can provide a more detailed understanding of CAIR's molecular structure and its interactions within enzyme active sites [, , , ]. Additionally, exploring the catalytic mechanisms of PurK and PurE can provide valuable insights for drug design and development.

5-Aminoimidazole ribonucleotide (AIR)

Compound Description: 5-Aminoimidazole ribonucleotide (AIR) is a crucial precursor in the de novo purine biosynthesis pathway. It acts as the substrate for N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase, ultimately leading to the formation of CAIR. []

Relevance: AIR is the direct precursor to CAIR in the purine biosynthetic pathway. [] N5-CAIR synthetase catalyzes the conversion of AIR to N5-CAIR, which is subsequently converted to CAIR by N5-CAIR mutase. This makes AIR a key structural relative of CAIR, differing only by the presence of a carboxyl group at the N5 position in CAIR. []

N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR)

Compound Description: N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) serves as an intermediate in the bacterial de novo purine biosynthesis pathway. It is generated from AIR by N5-CAIR synthetase and subsequently converted to CAIR by N5-CAIR mutase. [] N5-CAIR exhibits a short half-life, making it a transient species in the pathway. []

Relevance: N5-CAIR is a crucial structural analog of CAIR, differing only in the position of the carboxyl group on the imidazole ring. [] While CAIR has the carboxyl group at the 4-position, N5-CAIR has it at the 5-position. This subtle structural difference highlights the enzymatic isomerization catalyzed by N5-CAIR mutase, making N5-CAIR a key intermediate in the formation of CAIR. []

2'-Deoxy-carboxyaminoimidazole ribotide (2'-Deoxy-CAIR)

Compound Description: 2'-Deoxy-carboxyaminoimidazole ribotide (2'-deoxy-CAIR) is an analog of CAIR lacking the 2'-hydroxyl group in the ribose moiety. Research indicates that 2'-deoxy-CAIR can function as a substrate for SAICAR-synthetase from various sources, including yeast, avian liver, and human erythrocytes. [] This finding suggests some flexibility in the substrate specificity of SAICAR-synthetase. []

Relevance: 2'-Deoxy-CAIR is structurally related to CAIR, differing only by the absence of the 2'-hydroxyl group on the ribose sugar. [] This modification highlights the importance of the ribose moiety for substrate recognition by enzymes like SAICAR-synthetase, while also demonstrating some degree of flexibility in the enzyme's substrate specificity. []

3'-Carboxy-1,2,4-triazole analog of CAIR

Compound Description: This compound is a synthetic analog of CAIR, where the imidazole ring is replaced by a 1,2,4-triazole ring and a carboxyl group is introduced at the 3' position of the ribose moiety. Studies have identified this analog as a competitive inhibitor of yeast SAICAR-synthetase. []

Overview

Carboxyaminoimidazole ribotide is a crucial intermediate in the de novo biosynthesis of purine nucleotides, particularly in bacteria and yeast. This compound is synthesized from 5-aminoimidazole ribonucleotide through specific enzymatic reactions. Understanding its role, synthesis, and properties is essential for comprehending purine metabolism and its implications in various biological processes.

Source

Carboxyaminoimidazole ribotide is primarily found in prokaryotic organisms, such as Escherichia coli, where it plays a significant role in nucleotide biosynthesis. It is synthesized via the action of enzymes that convert 5-aminoimidazole ribonucleotide and bicarbonate in the presence of ATP.

Classification

Carboxyaminoimidazole ribotide belongs to the class of ribonucleotides, which are essential precursors in the synthesis of nucleic acids. It is classified under purine metabolism pathways and is specifically involved in the biosynthesis of adenine and guanine nucleotides.

Synthesis Analysis

Methods

The synthesis of carboxyaminoimidazole ribotide involves several enzymatic steps. The primary enzyme responsible for its formation is carboxyaminoimidazole ribonucleotide synthetase, which catalyzes the reaction of 5-aminoimidazole ribonucleotide with ATP and bicarbonate to produce carboxyaminoimidazole ribotide.

Technical Details

  1. Enzymatic Reaction: The reaction can be summarized as follows:
    5 Aminoimidazole Ribonucleotide+ATP+HCO3Carboxyaminoimidazole Ribonucleotide+ADP+Pi\text{5 Aminoimidazole Ribonucleotide}+\text{ATP}+\text{HCO}_3^-\rightarrow \text{Carboxyaminoimidazole Ribonucleotide}+\text{ADP}+\text{P}_i
  2. Active Site Geometry: Structural analyses using X-ray crystallography have provided insights into the active site geometry of carboxyaminoimidazole ribonucleotide synthetase, revealing how substrate binding occurs and how the reaction proceeds .
Molecular Structure Analysis

Structure

Carboxyaminoimidazole ribotide has a complex molecular structure characterized by its ribose sugar, a carboxyamido group, and an imidazole ring. The structural formula can be represented as follows:

  • Molecular Formula: C6_6H8_8N4_4O5_5
  • Molecular Weight: 216.15 g/mol

Data

The compound's structural features include:

  • A ribose moiety that connects to the imidazole ring.
  • A carboxylic acid functional group attached to the imidazole nitrogen.
    These features are crucial for its biological function and interactions with other biomolecules.
Chemical Reactions Analysis

Reactions

Carboxyaminoimidazole ribotide participates in several biochemical reactions within the purine biosynthetic pathway. One significant reaction involves its conversion to 4-carboxy-5-aminoimidazole ribonucleotide through the action of carboxyaminoimidazole ribonucleotide mutase.

Technical Details

  1. Enzymatic Conversion:
    Carboxyaminoimidazole Ribonucleotide4 Carboxy 5 Aminoimidazole Ribonucleotide\text{Carboxyaminoimidazole Ribonucleotide}\rightarrow \text{4 Carboxy 5 Aminoimidazole Ribonucleotide}
  2. Pathway Context: This reaction is part of a series of transformations that ultimately lead to the synthesis of adenine and guanine nucleotides, essential for DNA and RNA synthesis.
Mechanism of Action

Process

The mechanism by which carboxyaminoimidazole ribotide functions involves its role as an intermediate that facilitates the transfer of carbon dioxide in nucleotide biosynthesis. The compound acts as a substrate for subsequent enzymatic reactions that lead to nucleotide formation.

Data

Research indicates that the conversion processes involving carboxyaminoimidazole ribotide are tightly regulated within the cell, ensuring efficient nucleotide production under varying metabolic conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Carboxyaminoimidazole ribotide is typically a white to off-white solid.
  • Solubility: It is soluble in water, which facilitates its role in cellular metabolism.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Carboxyaminoimidazole ribotide can participate in various chemical reactions typical of nucleotides, including phosphorylation and condensation reactions.
Applications

Scientific Uses

Carboxyaminoimidazole ribotide has several applications in scientific research:

  • It serves as a model compound for studying purine biosynthesis pathways.
  • Researchers utilize it to investigate enzyme kinetics and mechanisms involved in nucleotide metabolism.
  • Its role as an intermediate makes it a target for drug development aimed at manipulating purine metabolism in pathogens.
Biochemical Role in Purine Biosynthesis

Position in De Novo Purine Biosynthetic Pathways

Role as an Intermediate in IMP Synthesis

Carboxyaminoimidazole ribotide (CAIR), also designated as 4-carboxy-5-aminoimidazole ribonucleotide, serves as an essential intermediate in the de novo purine biosynthetic pathway leading to inosine monophosphate (IMP) formation. This metabolite occupies the sixth committed step in the ten-step enzymatic sequence that constructs the purine ring system on the phosphoribosyl framework. CAIR is biosynthetically positioned between aminoimidazole ribotide (AIR) and 4-(N-succinocarboxamide)-5-aminoimidazole ribotide (SAICAR), marking the point where the imidazole carboxylation event occurs prior to subsequent amidotransfer reactions that complete the purine skeleton [5] [9]. The formation of CAIR introduces the C6 carboxyl group that becomes part of the completed purine ring, ultimately contributing to the structure of guanine and adenine nucleotides in all living organisms [4] [10].

Table 1: Key Intermediates in De Novo Purine Biosynthesis Pathway

Intermediate AbbreviationFull NamePosition in PathwayStructural Role in Purine Ring
AIR5-Aminoimidazole ribonucleotideStep 5Forms imidazole core
CAIR4-Carboxy-5-aminoimidazole ribonucleotideStep 6Introduces C6 carboxyl group
SAICAR4-(N-Succinocarboxamide)-5-aminoimidazole ribonucleotideStep 7Adds aspartate-derived side chain
AICAR5-Aminoimidazole-4-carboxamide ribonucleotideStep 9Forms precursor for formylation
IMPInosine monophosphateFinal stepCompleted purine nucleotide

Species-Specific Biosynthetic Routes: Prokaryotes vs. Eukaryotes

The enzymatic route to CAIR exhibits fundamental divergence between prokaryotes and eukaryotes, representing a key evolutionary adaptation in purine metabolism. In most prokaryotes (including Escherichia coli and Bacillus anthracis), CAIR biosynthesis requires two distinct enzymatic activities: PurK and PurE. This bifurcated pathway first generates the unstable intermediate N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR) via PurK, which is subsequently isomerized to CAIR by PurE [1] [5] [6]. In contrast, vertebrates and fungi utilize a single-step carboxylation catalyzed by the class II enzyme AIR carboxylase (AIRC), which directly converts AIR to CAIR without ATP hydrolysis or formation of the N⁵-CAIR intermediate [1] [9]. This evolutionary distinction has significant implications for antimicrobial drug development, as the prokaryotic-specific pathway presents a selective therapeutic target absent in humans [1] [6]. Notably, some bacteria like Acetobacter aceti exhibit adaptations of this pathway that function efficiently even under acidic conditions, highlighting the metabolic flexibility of the prokaryotic route [6].

ATP-Dependent Carboxylation of Aminoimidazole Ribotide (AIR)

The initial carboxylation reaction in prokaryotes represents an energy-intensive process requiring ATP hydrolysis. PurK catalyzes the ATP-dependent carboxylation of AIR at the N⁵ position of the imidazole ring, consuming bicarbonate as the carbon source. This reaction proceeds via a phosphorylated carboxyphosphate intermediate generated through the reaction between ATP and bicarbonate (HCO₃⁻). This high-energy intermediate subsequently carboxylates AIR to form N⁵-CAIR, with concomitant production of ADP and inorganic phosphate [1] [2] [5]. The reaction mechanism demonstrates an absolute requirement for magnesium ions (Mg²⁺), which coordinate the ATP molecule within the active site. Structural studies of Bacillus anthracis PurK (baPurK) reveal a conserved "ATP-grasp" domain characteristic of this enzyme superfamily, featuring a flexible B-loop (residues 149-157) that undergoes conformational changes during substrate binding and catalysis [1] [7]. The resulting N⁵-CAIR intermediate is highly acid-labile, with a half-life of approximately 0.9 minutes at physiological pH (7.8) and temperature (30°C), necessitating rapid enzymatic conversion to prevent decomposition [5].

Table 2: Enzyme Distribution in CAIR Biosynthesis Across Species

Organism ClassificationKey EnzymesIntermediate FormedATP RequirementCO₂ Source
Most Prokaryotes (E. coli, B. anthracis)PurK + PurEN⁵-CAIR → CAIRYes (PurK only)Bicarbonate
Acidophilic Bacteria (A. aceti)Acid-stable PurEN⁵-CAIR → CAIRYes (PurK only)Bicarbonate
Vertebrates & FungiAIR Carboxylase (AIRC)Direct CAIR formationNoCO₂

Enzymatic Conversion Mechanisms

N⁵-CAIR Synthetase (PurK) Activity: ATP and Bicarbonate Utilization

PurK exemplifies the ATP-grasp superfamily of enzymes, characterized by their ability to bind ATP within a cleft formed by three distinct domains (A, B, and C domains). The catalytic mechanism involves precise spatial coordination of substrates: AIR binds adjacent to ATP, while bicarbonate approaches the γ-phosphate of ATP. Kinetic and structural analyses demonstrate that bicarbonate activates ATP through nucleophilic attack, forming the short-lived carboxyphosphate intermediate and liberating ADP. This reactive intermediate then carboxylates AIR at the N⁵ position, generating the unstable N⁵-CAIR product [1] [5] [7]. The magnesium ion (Mg²⁺) plays a crucial role in stabilizing transition states throughout this process. The crystal structure of Bacillus anthracis PurK (PDB: 3q2o) resolved at 1.96 Å resolution reveals that the enzyme functions as a functional dimer in solution, with each monomer containing 16 helices and 17 β-strands forming three β-sheets [1]. The flexible B-loop (residues 149-157; sequence TTGGYDGKG) undergoes conformational rearrangement upon substrate binding, effectively shielding the active site during catalysis. This structural feature appears conserved across bacterial species and represents a potential target for selective inhibition of prokaryotic purine biosynthesis [1] [8].

N⁵-CAIR Mutase (PurE): Reversible Decarboxylation and Isomerization

PurE catalyzes the remarkable intramolecular rearrangement of N⁵-CAIR to CAIR, formally transferring the carboxyl group from the imidazole ring's N⁵ position to the C⁴ position without free intermediacy of CO₂ or bicarbonate. This transformation involves concerted decarboxylation-recarboxylation through a proposed azaenolate intermediate. Isotopic labeling experiments using [⁴,⁷-¹³C]-N⁵-CAIR and [⁷-¹⁴C]-N⁵-CAIR have unequivocally demonstrated that the carboxylate group is transferred directly without equilibration with the solvent bicarbonate pool [2] [3] [5]. The reaction is intrinsically reversible, with the equilibrium constant favoring CAIR formation under physiological conditions [5] [6]. Structural and mutagenesis studies of E. coli and Acetobacter aceti PurE reveal that His59 (numbering in A. aceti) is catalytically essential, functioning as the proton donor to the C⁴ position of the substrate during isomerization. In A. aceti, PurE exhibits extraordinary acid stability with a >20°C higher thermal unfolding temperature at low pH compared to its E. coli counterpart, a property conferred through adaptive mutations in its structural framework [6]. The catalytic mechanism involves stabilization of reaction intermediates through extensive hydrogen-bonding networks within a strategically positioned water molecule that facilitates proton transfer without requiring a classical catalytic triad [3] [6].

Comparative Analysis of AIR Carboxylase (AIRC) in Vertebrates

Vertebrates employ a fundamentally distinct enzymatic strategy for imidazole carboxylation through the monofunctional AIR carboxylase (AIRC; Class II PurE). This enzyme directly converts AIR to CAIR using CO₂ rather than bicarbonate as the carbon source, without ATP hydrolysis or formation of the N⁵-CAIR intermediate [1] [9]. Structurally, vertebrate AIRC exists as an octameric complex with a characteristic barrel-shaped quaternary structure, contrasting sharply with the dimeric organization of bacterial PurK/PurE systems [6] [9]. Mechanistically, AIRC operates through a concerted carboxylation mechanism that avoids high-energy intermediates, explaining its ATP independence. This enzymatic distinction creates a therapeutic opportunity for antimicrobial development, as inhibitors targeting the bacterial PurK or PurE would not affect the human pathway. Biochemical studies confirm that selective inhibitors of bacterial PurK, such as certain indolinedione derivatives identified through high-throughput screening, show no inhibitory activity against human AIRC or SAICAR synthetase (PurC) [8]. This species-specific divergence exemplifies evolutionary adaptation in essential metabolic pathways and provides a biochemical basis for the development of novel antibiotics targeting the prokaryotic PurK-PurE axis [1] [6] [8].

Table 3: Comparative Catalytic Mechanisms in CAIR Formation

Enzyme/SystemCatalytic MechanismKey FeaturesCofactors RequiredInhibition Profile
Prokaryotic PurKATP-dependent carboxylationForms N⁵-CAIR intermediate; Mg²⁺ dependentATP, Mg²⁺, HCO₃⁻Inhibited by indolinediones (Class II inhibitors)
Prokaryotic PurEIsomerization via proton transferDirect carboxyl transfer without CO₂ release; acid-stable in some bacteriaNoneNot inhibited by vertebrate AIRC inhibitors
Vertebrate AIRC (Class II)Direct CO₂ incorporationOctameric structure; single-step carboxylationCO₂ (not HCO₃⁻)Resistant to bacterial PurK inhibitors

The enzymatic pathways governing carboxyaminoimidazole ribotide biosynthesis exemplify nature's evolutionary ingenuity in solving biochemical challenges through divergent mechanisms. The prokaryotic two-step ATP-dependent pathway provides a selective antimicrobial target, while the vertebrate direct carboxylation strategy optimizes metabolic efficiency. Continued investigation of these systems promises to yield fundamental insights into enzyme evolution and potential therapeutic applications.

Properties

CAS Number

6001-14-5

Product Name

Carboxyaminoimidazole ribotide

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid

Molecular Formula

C9H14N3O9P

Molecular Weight

339.20 g/mol

InChI

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1

InChI Key

XFVULMDJZXYMSG-ZIYNGMLESA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O

Synonyms

5-amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxylic acid
5-amino-4-imidazolecarboxylic acid ribonucleotide
AICOR
CAIR
carboxy-AIR
carboxyaminoimidazole ribotide

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.